molecular formula C29H28N4O6S2 B11681450 N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide

N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide

Cat. No.: B11681450
M. Wt: 592.7 g/mol
InChI Key: FWCSYYIHJSBQPG-UHFFFAOYSA-N
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Description

N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ACETAMIDOBENZENESULFONAMIDE and 4-(4-ACETAMIDOBENZENESULFONAMIDO)BENZYL CHLORIDE. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Introduction of halogens, nitro groups, and other functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules. The pathways involved may include signal transduction and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE stands out due to its complex structure, which allows for multiple functional modifications

Properties

Molecular Formula

C29H28N4O6S2

Molecular Weight

592.7 g/mol

IUPAC Name

N-[4-[[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]methyl]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O6S2/c1-20(34)30-24-11-15-28(16-12-24)40(36,37)32-26-7-3-22(4-8-26)19-23-5-9-27(10-6-23)33-41(38,39)29-17-13-25(14-18-29)31-21(2)35/h3-18,32-33H,19H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

FWCSYYIHJSBQPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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